

Spectroscopic Characterization of 3,5-Dioxocyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dioxocyclohexanecarboxylic acid

Cat. No.: B1356027

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3,5-Dioxocyclohexanecarboxylic acid** (CAS No. 42858-60-6), a versatile intermediate in organic synthesis. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data based on established principles of NMR, IR, and Mass Spectrometry. These predictions offer valuable insights for the identification and characterization of this compound in a laboratory setting.

Molecular Structure and Properties

- Molecular Formula: C₇H₈O₄[\[1\]](#)[\[2\]](#)
- Molecular Weight: 156.14 g/mol [\[1\]](#)[\[2\]](#)
- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3,5-Dioxocyclohexanecarboxylic acid**. These predictions are derived from the analysis of its

constituent functional groups: a carboxylic acid and a 1,3-diketone system within a cyclohexane ring.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.0 - 12.0	Broad Singlet	1H	Carboxylic acid proton (-COOH)
~3.5 - 4.0	Multiplet	1H	Methine proton alpha to carboxyl group
~2.5 - 3.0	Multiplet	4H	Methylene protons adjacent to carbonyl groups
~2.0 - 2.5	Multiplet	2H	Methylene proton of the cyclohexane ring

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~190 - 210	Ketone carbonyl carbons (C=O)
~170 - 180	Carboxylic acid carbonyl carbon (-COOH)
~40 - 50	Methine carbon alpha to carboxyl group
~30 - 40	Methylene carbons

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Description of Absorption	Functional Group
2500-3300 (very broad)	O-H stretch	Carboxylic acid
~1700-1725 (strong, sharp)	C=O stretch	Carboxylic acid dimer
~1680-1700 (strong, sharp)	C=O stretch	Ketone
~1210-1320	C-O stretch	Carboxylic acid
~920 (broad)	O-H bend (out-of-plane)	Carboxylic acid dimer

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
156	Molecular ion [M] ⁺
139	Loss of OH [M-17] ⁺
111	Loss of COOH [M-45] ⁺

Experimental Protocols

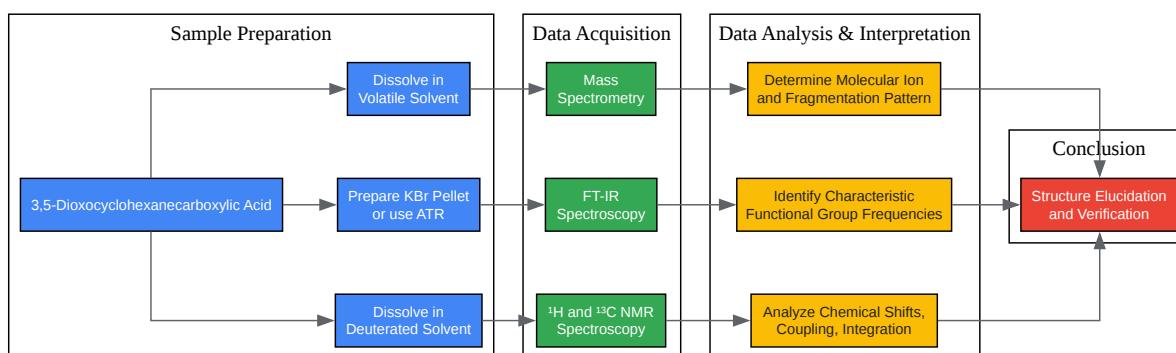
The following are generalized protocols for obtaining the spectroscopic data for a compound like **3,5-Dioxocyclohexanecarboxylic acid**. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-Dioxocyclohexanecarboxylic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.[3]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

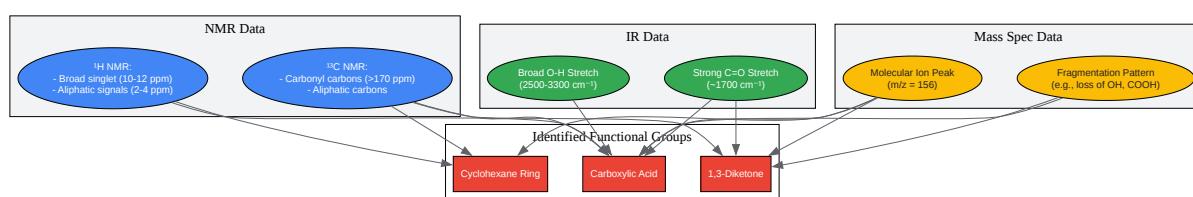
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy


- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record the spectrum over the range of 4000 to 400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.[\[4\]](#)

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - Acquire a full scan mass spectrum to determine the molecular ion peak.
 - Perform fragmentation analysis (MS/MS) on the molecular ion peak to elucidate the structure based on the fragmentation pattern.[\[5\]](#)


Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3,5-Dioxocyclohexanecarboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

[Click to download full resolution via product page](#)

Caption: Logic for Functional Group Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. myneni.princeton.edu [myneni.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. metbio.net [metbio.net]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3,5-Dioxocyclohexanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356027#spectroscopic-data-nmr-ir-mass-spec-of-3-5-dioxocyclohexanecarboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com